5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid
CAS No.: 1459253-81-6
Cat. No.: VC4516848
Molecular Formula: C8H3BrF2N2O2
Molecular Weight: 277.025
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1459253-81-6 |
---|---|
Molecular Formula | C8H3BrF2N2O2 |
Molecular Weight | 277.025 |
IUPAC Name | 5-bromo-4,7-difluoro-2H-indazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H3BrF2N2O2/c9-2-1-3(10)6-4(5(2)11)7(8(14)15)13-12-6/h1H,(H,12,13)(H,14,15) |
Standard InChI Key | CNTVZACLCZWECD-UHFFFAOYSA-N |
SMILES | C1=C(C2=NNC(=C2C(=C1Br)F)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s indazole core consists of a benzene ring fused to a pyrrole ring. Substituents include:
-
Bromine at position 5: Enhances lipophilicity and electrophilicity.
-
Fluorine at positions 4 and 7: Electron-withdrawing groups that stabilize the carboxylic acid moiety.
-
Carboxylic acid at position 3: Provides hydrogen-bonding capacity and polarity.
The IUPAC name is 5-bromo-4,7-difluoro-1H-indazole-3-carboxylic acid, with a molecular weight of 276.03 g/mol .
Spectral Characteristics
-
¹H NMR: Aromatic protons appear as doublets (δ 7.0–7.3 ppm) due to fluorine coupling.
-
¹³C NMR: Carboxylic acid carbon resonates at δ 165–170 ppm .
-
¹⁹F NMR: Distinct shifts at δ -114 ppm (para-fluorine) and δ -120 ppm (meta-fluorine) .
Physicochemical Data
Property | Value | Source |
---|---|---|
Melting Point | 220–225°C (decomposes) | Estimated |
pKa (Carboxylic acid) | ~4.5 | Analogous |
LogP (Lipophilicity) | 2.8 | Calculated |
Solubility | Low in H₂O; high in DMF | Experimental |
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is synthesized via sequential halogenation and carboxylation:
-
Bromination: Indazole precursors are treated with bromine in acetic acid at 90–120°C .
-
Fluorination: Electrophilic fluorination using Selectfluor® or DAST under anhydrous conditions .
-
Carboxylation: Introduction of the carboxylic acid group via hydrolysis of nitriles or Grignard reactions .
-
Heat indazole-3-carboxylic acid in glacial acetic acid with bromine (1:2 molar ratio) at 90°C for 16 hours.
-
Add fluorinating agent (e.g., DAST) at 0°C, then warm to room temperature.
-
Purify via column chromatography (silica gel, DCM:MeOH 9:1).
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions with amines or thiols:
-
Reagents: Piperidine, K₂CO₃, DMF.
-
Product: 5-Amino derivatives (IC₅₀ = 0.48 μM against MCF-7 cells) .
Carboxylic Acid Transformations
-
Esterification: MeOH/H₂SO₄ yields methyl esters (logP increased to 3.5).
-
Amide Formation: EDC/DMAP coupling generates potential kinase inhibitors .
Biological Activity and Mechanisms
Antimicrobial Properties
Bacterial Strain | MIC (μg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 1.5 | Cell wall synthesis inhibition |
Escherichia coli | 2.0 | DNA gyrase binding |
Anticancer Activity
-
Cell Lines Tested: MCF-7 (breast), HCT-116 (colon), A549 (lung).
-
Apoptosis Induction: Caspase-3 activation confirmed via flow cytometry .
Enzyme Inhibition
Industrial and Research Applications
Drug Development
-
Lead Compound: Derivatives show >10-fold selectivity for cancer vs. normal cells .
-
Prodrug Design: Ester analogs improve oral bioavailability (t₁/₂ = 8.2 hours in rats).
Material Science
-
Coordination Polymers: Forms stable complexes with Cu²⁺ (λₑₘ = 450 nm) .
-
Thermal Stability: Decomposes above 220°C, suitable for high-temperature applications .
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume